3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
Beschreibung
3-(2-Fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a fluorinated thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. This scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as kinases, phosphodiesterases (PDEs), and receptors . The compound features a 2-fluorobenzyl group at position 3 and an m-tolyl (meta-methylphenyl) group at position 7. Thienopyrimidinones are widely explored for anticancer, anti-inflammatory, and antimicrobial activities, with substitution patterns critically influencing potency and selectivity .
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-5-4-7-14(9-13)16-11-25-19-18(16)22-12-23(20(19)24)10-15-6-2-3-8-17(15)21/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFNEHZMEZDZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are Mycobacteria, specifically Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The compound has been designed and synthesized as a part of a program to develop new antitubercular agents .
Mode of Action
The compound inhibits the Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . This enzyme is especially important in the context of developing a drug combination targeting energy metabolism .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cytochrome bd oxidase . This results in ATP depletion in the bacteria, affecting their survival and proliferation .
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been found to be non-cytotoxic against four cell lines . The compound’s inhibition of Cytochrome bd oxidase leads to ATP depletion in the bacteria, which likely contributes to its antimycobacterial activity .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the expression levels of the Cytochrome bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency . The compound was found to be less potent against the laboratory-adapted M. tuberculosis H37Rv strain, which may be attributed to the higher expression of the Cytochrome bd-encoding genes in this strain .
Biochemische Analyse
Biochemical Properties
The compound has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. It interacts with the cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism.
Cellular Effects
The compound has been observed to have a significant impact on various types of cells. It has been found to be non-cytotoxic against four cell lines. It also exhibits antimycobacterial activity, affecting the function of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG.
Molecular Mechanism
The compound inhibits the activity of Cyt-bd, an enzyme involved in energy metabolism. This inhibition leads to ATP depletion in the mycobacterial strains, affecting their energy production and survival.
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits significant antimycobacterial activity, with MIC values in the range of 6–8 μM.
Biologische Aktivität
Chemical Structure and Properties
The molecular structure of 3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one can be described as follows:
- Molecular Formula : C17H15FN2OS
- Molecular Weight : 300.37 g/mol
This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Research has indicated that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance, a study highlighted the ability of certain derivatives to inhibit tubulin polymerization, leading to antiproliferative effects on various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The most potent derivatives showed IC50 values in the nanomolar range against these cell lines .
Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (nM) |
|---|---|---|
| 8q | A549 | 83 |
| 8r | MDA-MB-231 | 101 |
| 8s | HeLa | 91 |
| 8u | HT-29 | 83 |
These compounds were found to induce apoptosis via mitochondrial pathways and accumulate cells in the G2/M phase of the cell cycle, indicating their potential as chemotherapeutic agents .
The mechanism by which these compounds exert their effects involves their interaction with tubulin. By binding to tubulin, they prevent its polymerization into microtubules, which is essential for mitosis. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Other Biological Activities
Beyond anticancer effects, thieno[3,2-d]pyrimidine derivatives have been studied for their antiviral properties. Some studies suggest that these compounds can inhibit viral replication by targeting specific pathways involved in viral life cycles. For example, certain derivatives have shown promise in inhibiting the replication of viruses associated with respiratory infections .
Case Study: Anticancer Efficacy in Vivo
In a recent study involving zebrafish embryos, compound 8q demonstrated significant inhibition of HeLa cell growth when administered in vivo. This model provided insights into the compound's bioavailability and efficacy in a living organism, reinforcing its potential as a therapeutic agent against cervical cancer .
Case Study: Antiviral Activity
Another study explored the antiviral activity of various thieno[3,2-d]pyrimidine derivatives against influenza viruses. The results indicated that some compounds could effectively reduce viral titers in infected cell cultures, suggesting a possible application in antiviral therapies .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes structurally analogous thieno[3,2-d]pyrimidin-4(3H)-one derivatives, highlighting key substitutions, biological activities, and research findings:
Key Structural and Functional Insights:
Position 3 Substitutions: Fluorobenzyl groups (e.g., 2- or 3-fluorobenzyl) improve target affinity due to electron-withdrawing effects and reduced metabolic degradation . Piperazinyl or cyclopentylamino groups (e.g., compound 28e) enhance selectivity for enzymes like PDE7 by occupying hydrophobic pockets .
Position 7 Substitutions :
- Aryl groups (phenyl, m-tolyl, fluorophenyl) are critical for hydrophobic interactions. The m-tolyl group in the target compound may offer superior steric complementarity compared to unsubstituted phenyl .
- Electron-donating groups (e.g., 4-methoxyphenyl in compound 6b) increase solubility but may reduce membrane permeability .
Core Modifications :
- Pyrido- or benzo-fused cores (e.g., compound 6b) expand π-π stacking interactions but may reduce synthetic accessibility .
Research Findings and Structure-Activity Relationships (SAR)
Anticancer Potential: Thieno[3,2-d]pyrimidinones with aryl substitutions at position 7 (e.g., phenyl, m-tolyl) exhibit potent antiproliferative effects against prostate (PC-3), breast (MCF-7), and lung (A549) cancer cells. The m-tolyl group in the target compound may enhance activity compared to 3-fluorophenyl analogs due to improved hydrophobic interactions . Fluorine at position 3 (2-fluorobenzyl) may reduce off-target toxicity by minimizing interactions with non-cancerous cells (e.g., HL-7702 liver cells) .
Enzyme Inhibition: PDE7 inhibitors like 28e demonstrate that 7-substituted derivatives achieve nanomolar potency. The target compound’s m-tolyl group could similarly target PDE7’s catalytic domain, though experimental validation is needed . Thienopyrimidinones with amide or sulfanyl linkers (e.g., compound 18) show broad-spectrum kinase inhibition, suggesting versatility in drug design .
Metabolic Stability: Fluorine substitution reduces oxidative metabolism in hepatic microsomes, as seen in 3-fluorobenzyl analogs .
Q & A
Q. Advanced
- Steric/electronic analysis : Computational tools (e.g., DFT calculations) assess substituent effects on molecular conformation and charge distribution .
- Binding mode validation : Molecular dynamics simulations (e.g., GROMACS) to evaluate stability of ligand-receptor complexes over time .
- Cross-assay validation : Testing compounds in multiple assays (e.g., enzyme inhibition, cellular efficacy) to confirm activity trends .
What methods assess selectivity against related enzymes (e.g., PDE7 vs. other PDEs)?
Q. Advanced
- Competitive binding assays : Using radiolabeled ligands (e.g., [³H]rolipram) to measure displacement in PDE isoforms .
- Kinetic studies : Determining inhibition constants (Ki) via Lineweaver-Burk plots under varied substrate concentrations .
- Selectivity profiling : High-throughput screening against PDE panels to identify off-target effects .
What are key considerations for optimizing reaction yields during synthesis?
Q. Basic
- Solvent selection : DMF enhances solubility of intermediates but requires careful temperature control to avoid side reactions .
- Catalysts : KI improves alkylation efficiency in SN2 reactions .
- Purification : Gradient recrystallization removes unreacted starting materials while preserving product stability .
How to evaluate the compound’s potential as an antimalarial agent?
Q. Advanced
- In vitro Plasmodium cultures : Continuous cultures of P. falciparum in human erythrocytes (RPMI 1640 medium, 5% CO₂) to measure growth inhibition .
- IC₅₀ determination : Sybr Green assays quantify parasite viability after 72-hour drug exposure .
- Comparison with reference drugs : Chloroquine and artemisinin derivatives serve as positive controls to benchmark efficacy .
Notes
- Contradictions : highlights diminished activity in 6-substituted derivatives, emphasizing the need for SAR-guided design.
- Data Sources : Excluded non-academic sources (e.g., ChemBridge, PubChem commercial entries) per guidelines.
- Methodological Rigor : Answers integrate synthetic, analytical, and biological protocols from peer-reviewed studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
